(1,3-Dioxolan-2-ylmethyl)magnesium bromide

Catalog No.
S1501308
CAS No.
180675-22-3
M.F
C4H7BrMgO2
M. Wt
191.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1,3-Dioxolan-2-ylmethyl)magnesium bromide

CAS Number

180675-22-3

Product Name

(1,3-Dioxolan-2-ylmethyl)magnesium bromide

IUPAC Name

magnesium;2-methanidyl-1,3-dioxolane;bromide

Molecular Formula

C4H7BrMgO2

Molecular Weight

191.31 g/mol

InChI

InChI=1S/C4H7O2.BrH.Mg/c1-4-5-2-3-6-4;;/h4H,1-3H2;1H;/q-1;;+2/p-1

InChI Key

IERSPCAGKAOLSQ-UHFFFAOYSA-M

SMILES

[CH2-]C1OCCO1.[Mg+2].[Br-]

Canonical SMILES

[CH2-]C1OCCO1.[Mg+2].[Br-]

Radiopharmaceutical Synthesis

One prominent application of MeOMgBr lies in the production of radiopharmaceuticals, specifically 3-[11C]-propionaldehyde. This radiolabeled compound serves as a crucial intermediate for synthesizing [11C]SN-38, a radiotracer used in positron emission tomography (PET) imaging for cancer diagnosis and treatment monitoring. The presence of the 11C isotope allows researchers to track the distribution and metabolism of SN-38, a potent anticancer drug, within the body. []

Synthesis of Unsaturated Nucleosides

MeOMgBr also plays a role in the synthesis of unsaturated nucleosides, essential components of RNA and DNA. By reacting with D-glyceraldehyde, MeOMgBr facilitates the formation of 1-[(S)-2,2-Dimethyl-(1,3)-dioxolan-4-yl]-4-(1,3-dioxolan2-yl)-2-ol, a crucial intermediate for the synthesis of various unsaturated nucleosides. These modified nucleosides possess potential therapeutic applications due to their ability to modulate biological processes. []

Total Synthesis of Natural Products

The versatility of MeOMgBr extends to the total synthesis of complex natural products. In the total synthesis of spirovibsanin A, a bioactive molecule with potential anti-inflammatory properties, MeOMgBr is employed to generate a bicyclo carboxylate intermediate. This intermediate serves as a building block for constructing the final structure of spirovibsanin A, contributing to the understanding of its biosynthesis and potential therapeutic applications. []

(1,3-Dioxolan-2-ylmethyl)magnesium bromide is an organomagnesium compound classified as a Grignard reagent, with the molecular formula C4_4H7_7BrMgO2_2 and a molecular weight of 191.31 g/mol. This compound features a dioxolane ring, which contributes to its unique reactivity and stability. It is primarily used in organic synthesis for various applications, particularly in the preparation of complex organic molecules .

As a Grignard reagent, (1,3-dioxolan-2-ylmethyl)magnesium bromide is highly reactive towards electrophiles. Notable reactions include:

  • Formation of Aldehydes: It can react with carbonyl compounds to form alcohols. For example, it can be used to synthesize 3-[11C^{11}C]-Propionaldehyde, an important precursor in radiolabeled compound synthesis .
  • Synthesis of Nucleosides: When reacted with D-glyceraldehyde, it yields 1-[(S)-2,2-Dimethyl-(1,3)-dioxolan-4-yl]-4-(1,3-dioxolan-2-yl)-2-ol, which is further utilized in synthesizing unsaturated nucleosides .
  • Total Synthesis

(1,3-Dioxolan-2-ylmethyl)magnesium bromide can be synthesized through the following methods:

  • Grignard Reaction: The compound is typically prepared by reacting magnesium turnings with (1,3-dioxolan-2-ylmethyl) bromide in anhydrous ether or tetrahydrofuran (THF). This reaction must be conducted under an inert atmosphere to prevent moisture interference.

    Reaction:
    Mg+R BrR MgBr\text{Mg}+\text{R Br}\rightarrow \text{R MgBr}
  • Solvent Considerations: THF is commonly used due to its ability to solvate magnesium and stabilize the Grignard reagent. Solutions are often prepared at concentrations ranging from 0.5 M to 1 M for practical use .

The primary applications of (1,3-dioxolan-2-ylmethyl)magnesium bromide include:

  • Organic Synthesis: Used as a versatile reagent for constructing complex organic molecules.
  • Radiochemistry: Important in synthesizing radiolabeled compounds for imaging and research purposes.
  • Pharmaceutical Development: Potentially useful in synthesizing nucleosides and other pharmaceuticals due to its reactivity with electrophiles .

Several compounds share structural or functional similarities with (1,3-dioxolan-2-ylmethyl)magnesium bromide. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeUnique Features
Ethylmagnesium bromideGrignard ReagentMore commonly used; less sterically hindered
Benzylmagnesium chlorideGrignard ReagentAromatic group enhances reactivity towards electrophiles
Cyclopentylmagnesium bromideGrignard ReagentCyclic structure may influence steric effects
(2-Methoxyethyl)magnesium bromideGrignard ReagentEther functionality may alter solubility and reactivity

(1,3-Dioxolan-2-ylmethyl)magnesium bromide stands out due to its dioxolane structure that allows for unique reactivity patterns not present in simpler alkyl or aryl Grignard reagents .

Hydrogen Bond Acceptor Count

4

Exact Mass

189.94798 g/mol

Monoisotopic Mass

189.94798 g/mol

Heavy Atom Count

8

Dates

Modify: 2023-08-15

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